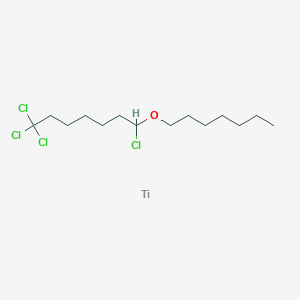
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of multiple chlorine atoms and a heptoxy group attached to a heptane backbone, along with titanium. Its structure and reactivity make it a valuable subject of study in organic and inorganic chemistry.
Vorbereitungsmethoden
The synthesis of 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium typically involves multiple steps, starting with the chlorination of heptane to introduce the chlorine atomsThe final step involves the incorporation of titanium, which can be achieved through various methods such as coordination with titanium tetrachloride under controlled conditions .
Industrial production methods for this compound often involve large-scale chlorination and substitution reactions, utilizing catalysts to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and stability of the compound .
Analyse Chemischer Reaktionen
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed from these reactions vary based on the specific conditions and reagents used, but they often include derivatives with modified functional groups and altered reactivity.
Wissenschaftliche Forschungsanwendungen
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism by which 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium exerts its effects involves its interaction with various molecular targets. The chlorine atoms and heptoxy group play a crucial role in its reactivity, allowing it to form stable complexes with other molecules. The titanium component can act as a catalyst, facilitating various chemical reactions by providing a reactive surface or intermediate species .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as 1,1,2,2-Tetrachloroethane and 1,1,1,2-Tetrachloroethane, 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium stands out due to its unique combination of chlorine atoms, heptoxy group, and titanium. This combination imparts distinct chemical properties and reactivity, making it more versatile in various applications .
Similar compounds include:
- 1,1,2,2-Tetrachloroethane
- 1,1,1,2-Tetrachloroethane
- Tetrachloroethylene
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
63510-15-6 |
|---|---|
Molekularformel |
C14H26Cl4OTi |
Molekulargewicht |
400.0 g/mol |
IUPAC-Name |
1,1,1,7-tetrachloro-7-heptoxyheptane;titanium |
InChI |
InChI=1S/C14H26Cl4O.Ti/c1-2-3-4-5-9-12-19-13(15)10-7-6-8-11-14(16,17)18;/h13H,2-12H2,1H3; |
InChI-Schlüssel |
RBTYULVMWGKIDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(CCCCCC(Cl)(Cl)Cl)Cl.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


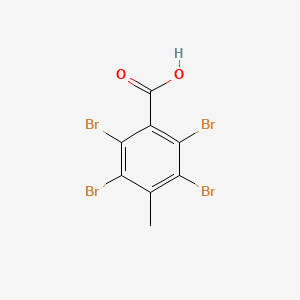

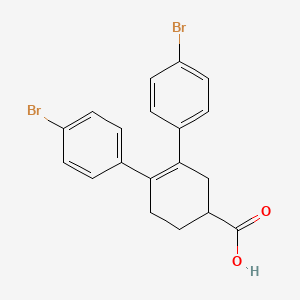
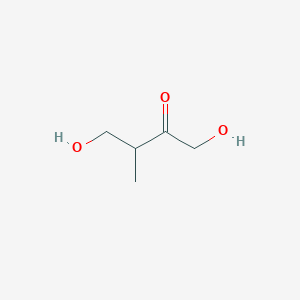
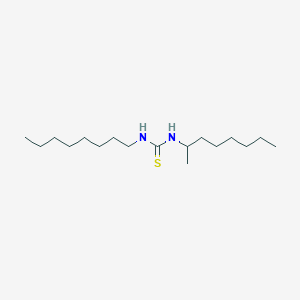
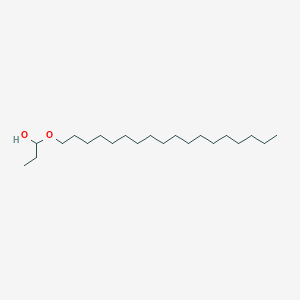
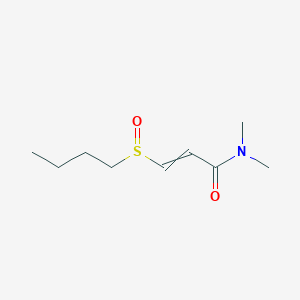
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
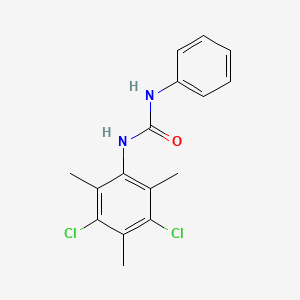
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
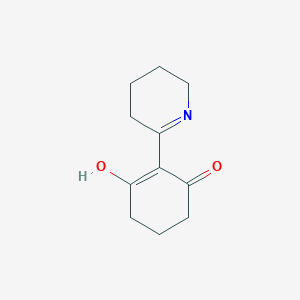
methanone](/img/structure/B14512909.png)
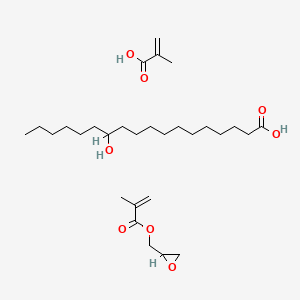
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)
